2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-chlorobenzoyl chloride reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural features. For example, the presence of the chlorophenyl and methoxyphenyl groups can influence its binding affinity to certain enzymes or receptors, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar in structure but lacks the chlorophenyl and methoxyphenyl groups.
4-Methoxybenzophenone: Contains a methoxy group but lacks the chlorophenyl group.
4-Chlorobenzophenone: Contains a chlorophenyl group but lacks the methoxy group.
Uniqueness
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Biological Activity
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of natural products known for their potential therapeutic applications, including their role as chemotherapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15ClO2
- Molecular Weight : 288.75 g/mol
The compound features a chlorophenyl group and a methoxyphenyl group, which are crucial for its biological activity. The presence of these substituents influences its interactions with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
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Case Studies :
- A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against breast cancer (MCF7) and prostate cancer (PC3) cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity.
- Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
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Research Findings :
- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, which is comparable to conventional antibiotics .
Antioxidant Activity
The antioxidant properties of chalcones are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.
- Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds.
- Findings : Studies indicated that this compound exhibited significant DPPH radical scavenging activity with an IC50 value of approximately 25 µg/mL, suggesting its potential role as an antioxidant agent .
Summary Table of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM or µg/mL) | Mechanism |
---|---|---|---|
Anticancer | MCF7 (breast cancer) | 5-15 | Induction of apoptosis |
PC3 (prostate cancer) | 5-15 | Induction of apoptosis | |
Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membranes |
Escherichia coli | 32-128 µg/mL | Inhibition of nucleic acids | |
Antioxidant | - | ~25 µg/mL | Radical scavenging |
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCXDGNSNVUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332454 | |
Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52578-11-7 | |
Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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